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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, spectroscopic analysis, pharmacology, and safety considerations for 2-
Methyltryptamine (2-MT). As a tryptamine derivative, 2-MT is of interest to researchers in

neuroscience, pharmacology, and medicinal chemistry for its interactions with serotonergic

systems. This document is intended for researchers, scientists, and drug development

professionals, offering in-depth, technically accurate information to support laboratory work and

theoretical understanding.

Introduction to 2-Methyltryptamine
2-Methyltryptamine (2-MT), also known by the systematic IUPAC name 2-(2-methyl-1H-indol-

3-yl)ethanamine, is a substituted tryptamine and a structural analog of the neurotransmitter

serotonin.[1] The defining feature of its structure is a methyl group at the 2-position of the

indole ring, which distinguishes it from its parent compound, tryptamine. This substitution

significantly alters its pharmacological profile, leading to reduced activity at serotonin receptors

compared to tryptamine.[1] While not as widely studied as other tryptamines, 2-MT and its

derivatives are valuable tools for probing the structure-activity relationships of serotonergic
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ligands.[1][2] This guide synthesizes the current knowledge on 2-MT to provide a foundational

resource for its scientific investigation.

Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Methyltryptamine are summarized

below. These data are crucial for its proper handling, storage, and use in experimental settings.

Property Value Reference(s)

IUPAC Name
2-(2-methyl-1H-indol-3-

yl)ethanamine
[1][3]

Common Names 2-MT, 2-Me-T, 2-Methyl-T [1]

CAS Number 2731-06-8 [1][3]

Molecular Formula C₁₁H₁₄N₂ [1][3]

Molar Mass 174.247 g·mol⁻¹ [1]

Melting Point 108 °C [Biosynth]

Appearance
Solid (form not specified in

literature)
[4]

SMILES
CC1=C(C2=CC=CC=C2N1)C

CN
[1]

InChI

InChI=1S/C11H14N2/c1-8-9(6-

7-12)10-4-2-3-5-11(10)13-

8/h2-5,13H,6-7,12H2,1H3

[1]

Storage Conditions

Store at 2°C - 8°C, under an

inert atmosphere (e.g.,

Nitrogen)

[Biosynth]

Note: Data on boiling point, pKa, and specific solubility in various solvents for 2-
Methyltryptamine are not readily available in the cited literature. For related compounds, N-

methyltryptamine has a reported boiling point of 160-170 °C at 0.01 Torr, and α-

methyltryptamine has a boiling point of 142 °C at 0.1 Torr.[5][6] The hydrochloride salt of α-
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methyltryptamine is soluble in DMF (11 mg/ml), DMSO (11 mg/ml), Ethanol (20 mg/ml), and

PBS (pH 7.2) (5 mg/ml).[7] 5-Methoxy-α-methyltryptamine hydrochloride is soluble in methanol

and slightly soluble in water.[8]

Synthesis of 2-Methyltryptamine
The most notable and scalable synthesis of 2-Methyltryptamine is the Grandberg indole

synthesis, which is a modification of the Fischer indole synthesis.[9] This method provides an

efficient one-pot procedure from readily available starting materials.[10]

Grandberg Synthesis of 2-Methyltryptamine
This synthesis involves the reaction of phenylhydrazine with 5-chloro-2-pentanone. The

reaction proceeds through the formation of a phenylhydrazone, followed by cyclization and

rearrangement to form the indole ring system.[9]

Phenylhydrazine

Phenylhydrazone Intermediate

+

5-Chloro-2-pentanone

Cyclization & RearrangementReflux in aq. Ethanol 2-MethyltryptamineLoss of NH₃

Click to download full resolution via product page

Caption: Grandberg synthesis of 2-Methyltryptamine.

Experimental Protocol: Grandberg Synthesis
The following protocol is a generalized procedure based on the literature.[9][10]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve

phenylhydrazine in aqueous ethanol.

Addition of Ketone: To the stirred solution, add a stoichiometric amount of 5-chloro-2-

pentanone.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete (monitoring by TLC or LC-MS is recommended).

Workup: Cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g.,

sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g.,

ethyl acetate or dichloromethane).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude product can be purified by crystallization

from a suitable solvent, such as toluene, to yield 2-Methyltryptamine as a crystalline solid.

[10]

Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of 2-
Methyltryptamine.

Mass Spectrometry (MS)
The mass spectrum of 2-Methyltryptamine is characterized by a prominent molecular ion peak

and a base peak resulting from the cleavage of the ethylamine side chain.

m/z Relative Intensity Proposed Fragment

174 ~13% [M]⁺ (Molecular Ion)

144 100% (Base Peak)
[M - CH₂NH₂]⁺ (Loss of the

aminoethyl side chain)

143 ~12% [M - CH₂NH₂ - H]⁺

130 ~7% Further fragmentation

77 ~7% Phenyl fragment

Data sourced from PubChem, GC-MS spectrum.[3]

The primary fragmentation pathway for tryptamines is the α-cleavage (beta-cleavage relative to

the indole ring), which involves the breaking of the bond between the α and β carbons of the
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ethylamine side chain.[11][12][13] This results in the formation of a stable quinolinium-like

cation with m/z 144, which is the base peak for 2-Methyltryptamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available spectra are limited, the expected signals in the ¹H and ¹³C NMR

spectra of 2-Methyltryptamine can be predicted based on its structure.[3]

¹H NMR: Expected signals would include those for the aromatic protons on the indole ring, a

singlet for the indole N-H proton, signals for the two methylene groups of the ethylamine side

chain, a singlet for the methyl group at the C2 position, and a broad singlet for the amine

(NH₂) protons.

¹³C NMR: Expected signals would include those for the eight carbons of the indole ring

system, the two carbons of the ethylamine side chain, and the carbon of the methyl group.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyltryptamine would be expected to show characteristic absorption

bands for its functional groups:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary

amine and the indole N-H.

C-H stretching: Bands in the region of 2850-3100 cm⁻¹ for the aliphatic and aromatic C-H

bonds.

C=C stretching: Aromatic ring stretching absorptions in the region of 1450-1600 cm⁻¹.

Pharmacology
2-Methyltryptamine is a serotonin receptor agonist, though its affinity and potency are

significantly lower than that of tryptamine.[1]

Receptor Binding Profile
The following table summarizes the reported receptor binding affinities (Ki) and functional

activities (EC₅₀) of 2-Methyltryptamine at human serotonin receptors.
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Receptor Ki (nM) EC₅₀ (nM) Reference

5-HT₁A 1,095 12,534 [1]

5-HT₂A 7,774 4,598 [1]

These values indicate a 34-fold lower affinity for the 5-HT₁A receptor and a 3.2-fold lower

affinity for the 5-HT₂A receptor compared to tryptamine.[1] Its potency as an agonist is also 14-

fold and 19-fold lower at the 5-HT₁A and 5-HT₂A receptors, respectively, compared to

tryptamine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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